3-[(3-nitrobenzoyl)amino]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZJWBKUKXGVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394331 | |
| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106590-58-3 | |
| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of 3 3 Nitrobenzoyl Amino Benzoic Acid
Precursor Compounds and Starting Materials in Amide Synthesis
The formation of the central amide bond in 3-[(3-nitrobenzoyl)amino]benzoic acid necessitates the use of two primary building blocks: a derivative of 3-aminobenzoic acid and an activated form of 3-nitrobenzoic acid.
3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-ABA), serves as the amine-containing precursor. It is an organic compound consisting of a benzene (B151609) ring substituted with an amino group and a carboxylic acid. wikipedia.org While commercially available, it can be prepared by the reduction of 3-nitrobenzoic acid. wikipedia.org
The functionalization of aminobenzoic acid derivatives is a key step in the synthesis of more complex molecules. The amino group of 3-aminobenzoic acid can act as a nucleophile and react with various electrophiles. For the synthesis of this compound, the key functionalization is the acylation of the amino group. This is typically achieved by reacting it with an acylating agent, such as an acid chloride. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. nih.gov The versatility of 3-aminobenzoic acid as a building block is demonstrated by its use in the synthesis of a wide range of derivatives with potential therapeutic applications. nih.govresearchgate.net
Table 1: Properties of 3-Aminobenzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | H₂NC₆H₄CO₂H |
| Appearance | White solid |
| Solubility | Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether wikipedia.org |
The second precursor, 3-nitrobenzoyl chloride, provides the acyl group for the amide bond formation. It is a highly reactive derivative of 3-nitrobenzoic acid. The preparation of 3-nitrobenzoyl chloride typically involves the reaction of 3-nitrobenzoic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). orgsyn.org
When using thionyl chloride, 3-nitrobenzoic acid is heated, often at reflux, with an excess of the reagent. The reaction produces 3-nitrobenzoyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. Similarly, phosphorus pentachloride reacts with 3-nitrobenzoic acid to yield the desired acid chloride along with phosphorus oxychloride and hydrogen chloride. orgsyn.org The crude 3-nitrobenzoyl chloride can then be purified, for example, by distillation under reduced pressure. orgsyn.org
3-Nitrobenzoyl chloride is a yellow to brown liquid or solid that is unstable at room temperature and requires refrigeration. nih.govsigmaaldrich.com Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles such as the amino group of 3-aminobenzoic acid. It is incompatible with bases, strong oxidizing agents, and alcohols. nih.gov
Table 2: Physical Properties of 3-Nitrobenzoyl Chloride
| Property | Value |
|---|---|
| CAS Number | 121-90-4 chemsynthesis.com |
| Molecular Formula | C₇H₄ClNO₃ chemsynthesis.com |
| Melting Point | 30-35 °C chemsynthesis.com |
| Boiling Point | 275-278 °C chemsynthesis.com |
Amide Bond Formation Strategies for N-Acyl Aminobenzoic Acids
The crucial step in the synthesis of this compound is the formation of the amide bond between the two precursor molecules. Various strategies can be employed to achieve this transformation efficiently.
The most common method for forming the amide bond is the direct reaction between 3-aminobenzoic acid and 3-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride that is formed as a byproduct.
In a typical procedure, 3-aminobenzoic acid is dissolved in a suitable solvent, and the base is added. Then, 3-nitrobenzoyl chloride is added to the mixture, which is then stirred, sometimes with heating, to drive the reaction to completion.
Beyond the use of acid chlorides, other methods for direct amide bond formation exist. These include the use of coupling reagents that activate the carboxylic acid group of 3-nitrobenzoic acid, making it more susceptible to nucleophilic attack by the amine. Reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to be effective for amide bond formation. acs.org Catalytic approaches, employing transition metals or enzymes, are also being developed to improve the efficiency and selectivity of amide synthesis. numberanalytics.com For instance, titanium(IV) chloride (TiCl₄) can mediate the one-pot condensation of carboxylic acids and amines. dntb.gov.ua
To maximize the yield and purity of this compound, the optimization of reaction conditions is crucial. Key parameters that can be varied include the choice of solvent, reaction temperature, and the type and amount of catalyst or base used. numberanalytics.comresearchgate.net
The selection of an appropriate solvent is important as it can influence the solubility of the reactants and the rate of the reaction. Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products. researchgate.net The choice of base in the reaction between an amine and an acid chloride can affect the reaction's efficiency. Pyridine is commonly used, but other tertiary amines or inorganic bases can also be employed.
For catalytic methods, screening different catalysts and optimizing the catalyst loading can significantly impact the outcome of the reaction. researchgate.net For example, in some direct amidation reactions, the catalyst efficiency is enhanced by uniform distribution on a high-surface-area support. researchgate.net The goal of optimization is to find a set of conditions that provides the desired product in high yield and purity, with minimal formation of byproducts and under environmentally benign conditions. numberanalytics.com
Table 3: Parameters for Optimization of Amide Synthesis
| Parameter | Considerations |
|---|---|
| Solvent | Solubility of reactants, reaction rate, boiling point. researchgate.net |
| Temperature | Reaction rate vs. potential for side reactions and decomposition. researchgate.net |
| Catalyst | Type, loading, and efficiency for the specific reaction. researchgate.net |
| Base | Neutralization of byproducts, effect on reaction rate. |
| Reactant Ratio | Stoichiometry to ensure complete conversion of the limiting reagent. |
Derivatization Pathways from Related Aromatic Nitro Compounds
An alternative approach to the synthesis of N-acyl aminobenzoic acids involves the derivatization of aromatic nitro compounds. Instead of starting with an aminobenzoic acid, one could start with a dinitro aromatic compound and selectively reduce one of the nitro groups to an amine, followed by acylation. However, a more direct route involves the conversion of a nitro group directly into an N-aryl amide.
Recent research has focused on one-pot protocols that convert nitroarenes directly into N-aryl amides. nih.gov This can be achieved through a metal-free reduction of the nitro group, for example using trichlorosilane (B8805176), to in situ generate an amine or a related species, which then reacts with an acylating agent like an anhydride (B1165640) to form the amide. nih.gov Such methods offer the advantage of avoiding the isolation of potentially hazardous aniline (B41778) intermediates. nih.gov
Another strategy involves the selective reduction of an aromatic nitro group in the presence of other functional groups, such as an amide. This can be challenging as many reducing agents will also reduce the amide. However, specific reagents and conditions have been developed for this purpose, such as using hydrazine (B178648) hydrate (B1144303) under pressure. researchgate.net These selective reduction methods are crucial when synthesizing complex molecules with multiple functional groups.
These derivatization pathways highlight the versatility of nitro compounds in organic synthesis and provide alternative routes to target molecules like this compound, potentially offering advantages in terms of step economy and safety. nih.govnih.gov
Reduction of Nitrobenzoyl Moieties to Amine Precursors
The synthesis of the crucial precursor, 3-aminobenzoic acid, is accomplished by the reduction of the nitro group of 3-nitrobenzoic acid. wikipedia.org The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, providing a classic route to anilines. beilstein-journals.org A variety of methods can be employed for this conversion, ranging from catalytic hydrogenation to the use of metal reductants in acidic media or more modern metal-free approaches. organic-chemistry.orgopenstax.org
The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid, the carboxylic acid group must remain intact. Common methods include catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C), though this may not be suitable if other reducible groups are present. openstax.org
Alternative and widely used methods involve the use of metals such as iron, zinc, or tin in an acidic aqueous solution. openstax.orggoogle.com Tin(II) chloride (SnCl₂) is considered a particularly mild and chemoselective reagent for this purpose. A sustainable approach for producing 3-aminobenzoic acid has been developed using 3-nitrobenzaldehyde (B41214) in subcritical water, which involves the reduction of the nitro group and oxidation of the formyl group. mdpi.com
More recent advancements include metal-free reduction methods. One such method employs trichlorosilane (HSiCl₃) in the presence of a tertiary amine, which allows for the mild and efficient reduction of aromatic nitro groups while tolerating many other functional groups. organic-chemistry.org This process is noted for its high chemoselectivity, as it reduces nitro groups without affecting other potentially reactive functionalities. google.com
Below is a table summarizing various methods for the reduction of aromatic nitro compounds applicable to the synthesis of amine precursors like 3-aminobenzoic acid.
| Reducing System | Substrate Example | Conditions | Product | Yield | Reference |
| Iron (Fe) / Acid | 3-methyl-4-nitrobenzoic acid | Reflux, 2 hours | 3-methyl-4-aminobenzoic acid | 90.1% | google.com |
| HSiCl₃ / Tertiary Amine | Aromatic Nitro Compounds | Room Temperature, Continuous Flow | Corresponding Amines | High | beilstein-journals.orgorganic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pt) | p-tert-Butylnitrobenzene | Ethanol | p-tert-Butylaniline | — | openstax.org |
| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Compounds | Acidic Solution | Corresponding Amines | — | openstax.org |
| Carbonaceous Material / Subcritical Water | 3-nitrobenzaldehyde | 300 °C, 90 bar, 6 hours | 3-aminobenzoic acid | 59% | mdpi.com |
Subsequent Acylation and Functionalization Reactions
Once the amine precursor, 3-aminobenzoic acid, is obtained, the next step is the formation of the amide bond to yield this compound. This is achieved through an acylation reaction. Acylation involves reacting the amino group (-NH₂) of 3-aminobenzoic acid with an activated form of 3-nitrobenzoic acid.
A common method for this transformation is to convert the carboxylic acid of 3-nitrobenzoic acid into a more reactive acylating agent, such as an acyl chloride. This is typically done by treating 3-nitrobenzoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with 3-aminobenzoic acid. The nucleophilic amino group of 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride, forming the amide linkage and eliminating hydrogen chloride. This reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl produced.
Alternatively, direct acylation methods can be used where the carboxylic acid is activated in situ using coupling agents. A patented method describes the direct acylation of aminobenzoic acids by reacting them with a mixed anhydride of an N-acylamino acid, a process that can be catalyzed by a strong acid. google.com This highlights that the free acid form of aminobenzoic acid can be used directly, avoiding the need to protect the carboxylic acid group as an ester first. google.com The structural versatility of aminobenzoic acids, with both amino and carboxyl groups available for substitution, makes them valuable building blocks for creating a wide range of molecules. researchgate.net
The reaction scheme for the synthesis of this compound from 3-aminobenzoic acid and 3-nitrobenzoyl chloride is a standard Schotten-Baumann reaction condition, which is a common method for synthesizing amides from amines and acid chlorides.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
| 3-aminobenzoic acid | 3-nitrobenzoyl chloride | Base (e.g., Pyridine, NaOH) in a suitable solvent | This compound | Nucleophilic Acyl Substitution |
| 3-aminobenzoic acid | 3-nitrobenzoic acid | Coupling Agent (e.g., DCC, EDC), Base | This compound | Amide Coupling |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Nitrobenzoyl Amino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 3-[(3-nitrobenzoyl)amino]benzoic acid is expected to be complex, featuring signals from the eight aromatic protons, the amide proton (N-H), and the carboxylic acid proton (O-H). The chemical shifts are influenced by the electronic environment of each proton.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would typically appear as a broad singlet far downfield, likely above 10.0 ppm.
Amide Proton (-NH-): The amide proton signal would also be a singlet, appearing downfield, generally in the range of 8.0-10.0 ppm.
Aromatic Protons: The eight protons on the two benzene (B151609) rings would produce a series of multiplets in the aromatic region (approximately 7.0-9.0 ppm).
Nitrobenzoyl Ring: The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons on its ring, pushing their signals further downfield. The proton positioned between the nitro group and the carbonyl group would be the most deshielded.
Benzoic Acid Ring: The protons on this ring are influenced by both the electron-withdrawing carboxylic acid group and the electron-donating (via resonance) amide linkage.
Predicted ¹H NMR Chemical Shifts (Note: This table is a prediction based on substituent effects and data from precursor molecules. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid H | > 10.0 | Broad Singlet |
| Amide H | 8.0 - 10.0 | Singlet |
| Protons on Nitrobenzoyl Ring | 7.8 - 9.0 | Multiplets |
| Protons on Benzoic Acid Ring | 7.2 - 8.5 | Multiplets |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal.
Carbonyl Carbons (-C=O): The carbons of the amide and carboxylic acid groups are significantly deshielded and appear far downfield, typically in the 165-175 ppm range.
Aromatic Carbons: The twelve carbons of the two benzene rings will have signals in the aromatic region (110-150 ppm).
The carbons directly attached to the electron-withdrawing nitro and carbonyl groups will be shifted further downfield.
The carbon attached to the nitro group is particularly deshielded, often appearing around 148 ppm.
Predicted ¹³C NMR Chemical Shifts (Note: This table is a prediction. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165 - 175 |
| Amide C=O | 164 - 170 |
| C-NO₂ (Nitrobenzoyl Ring) | ~148 |
| Other Aromatic Carbons | 110 - 140 |
While one-dimensional NMR provides essential data, 2D NMR techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, helping to trace the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the two aromatic rings via the amide linkage, for instance, by showing a correlation from the amide proton to the carbonyl carbon and to carbons on both rings.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A very broad absorption band is expected from 2500 to 3300 cm⁻¹ due to the stretching of the hydrogen-bonded O-H group in the carboxylic acid.
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amide.
C-H Stretch (Aromatic): Signals for aromatic C-H stretching typically appear just above 3000 cm⁻¹.
C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is found at a lower wavenumber, typically 1650-1680 cm⁻¹.
N-O Stretch (Nitro Group): The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.
N-H Bend (Amide II): The in-plane bending of the N-H bond, known as the Amide II band, typically appears around 1515-1570 cm⁻¹, often overlapping with the nitro group's asymmetric stretch.
Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Amide | N-H Stretch | 3300 - 3400 |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 |
| Nitro Group | Asymmetric N-O Stretch | 1520 - 1560 |
| Nitro Group | Symmetric N-O Stretch | 1340 - 1360 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability.
Symmetric Vibrations: The symmetric stretching vibrations of non-polar or weakly polar bonds tend to produce strong signals in Raman spectra. The symmetric stretch of the nitro group (~1340-1360 cm⁻¹) is expected to be particularly intense.
Aromatic Ring Vibrations: The "ring breathing" modes of the benzene rings, which involve the symmetric expansion and contraction of the rings, typically give strong Raman signals.
Carbonyl Groups: The C=O stretching vibrations are also Raman active, although they are often stronger in the IR spectrum.
Complementary Information: In contrast to IR, the O-H stretching vibration from the carboxylic acid is typically weak in Raman spectra. This complementary nature helps in resolving overlapping bands and provides a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
A detailed mass spectrometry analysis of this compound would be required to determine its precise molecular weight and understand its fragmentation behavior. The molecular formula of the compound is C₁₄H₁₀N₂O₅, which corresponds to a theoretical monoisotopic mass of 286.0590 g/mol . High-resolution mass spectrometry would be essential to confirm this exact mass.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve cleavage of the amide bond, a common pathway for aromatic amides. This could lead to the formation of characteristic fragment ions.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment Ion |
|---|---|
| 286 | [C₁₄H₁₀N₂O₅]⁺• (Molecular Ion) |
| 150 | [C₇H₄NO₃]⁺ (3-nitrobenzoyl cation) |
| 137 | [C₇H₇NO₂]⁺• (3-aminobenzoic acid radical cation) |
| 120 | [C₇H₄O₂]⁺• (from decarboxylation of the 3-aminobenzoic acid moiety) |
| 104 | [C₆H₄NO₂]⁺ (from loss of CO from the 3-nitrobenzoyl cation) |
This table is predictive and requires experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl and nitro functional groups. The extended conjugation across the molecule, involving the two benzene rings connected by the amide linkage, would influence the position and intensity of these absorption maxima (λmax).
The presence of both an electron-withdrawing group (NO₂) and an electron-donating group (the amino part of the amide, and the carboxylic acid) on the aromatic systems would likely result in complex spectral features. Analysis of the spectrum in solvents of varying polarity could help in assigning the nature of the electronic transitions.
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
A single-crystal X-ray diffraction study would provide definitive information about the three-dimensional structure of this compound in the solid state.
This analysis would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ). This fundamental data is crucial for a complete structural description.
Computational and Theoretical Investigations of 3 3 Nitrobenzoyl Amino Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory has become a principal method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For a molecule like 3-[(3-nitrobenzoyl)amino]benzoic acid, DFT is instrumental in determining its three-dimensional structure, orbital energies, and potential reactivity.
The first step in most quantum chemical calculations is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For flexible molecules like this compound, which has several rotatable bonds (e.g., around the amide linkage and the carboxylic acid group), multiple local minima, or conformers, may exist. nih.govresearchgate.net
Exploring the conformational energy landscape is crucial to identify the most stable conformer, which is expected to be the most populated at room temperature. nih.gov This involves systematically rotating key dihedral angles and performing geometry optimizations for each starting structure. Studies on similar molecules, such as aminobenzoic acids, have revealed the existence of different rotamers, for instance, concerning the orientation of the carboxylic acid group. researchgate.netoulu.fi The relative energies of these conformers are calculated to establish their thermodynamic stability. The optimized geometric parameters, including bond lengths and angles, provide a detailed picture of the molecular structure.
Table 1: Typical Optimized Geometrical Parameters for Key Functional Groups in Molecules Similar to this compound (Calculated via DFT)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C=O (Carboxyl) | ~1.21 Å |
| C-O (Carboxyl) | ~1.36 Å | |
| C=O (Amide) | ~1.24 Å | |
| C-N (Amide) | ~1.37 Å | |
| N-H (Amide) | ~1.01 Å | |
| N-O (Nitro) | ~1.23 Å | |
| C-N (Nitro) | ~1.48 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| Bond Angles (˚) | O-C-O (Carboxyl) | ~124° |
| C-N-C (Amide) | ~128° | |
| O-N-O (Nitro) | ~125° |
Note: These values are illustrative and based on DFT calculations for related benzoic acid derivatives. scirp.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scispace.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive.
For this compound, DFT calculations can map the electron density distribution of these frontier orbitals. nih.gov
The HOMO is typically expected to be localized over the more electron-rich parts of the molecule, such as the aminobenzoic acid ring and the amide linkage, which can donate electron density.
The LUMO is anticipated to be concentrated on the electron-deficient nitrobenzoyl moiety, particularly the nitro group and the aromatic ring it is attached to, which act as electron-withdrawing groups. scispace.com
This distribution indicates that the molecule can engage in charge-transfer interactions, a property that is crucial for understanding its electronic behavior. nih.gov
Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Related Aromatic Compounds (Calculated via DFT)
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Substituted Benzoic Acid | -6.5 to -7.0 | -1.5 to -2.0 | ~4.5 to 5.0 |
| Nitroaromatic Compound | -7.5 to -8.5 | -2.5 to -3.5 | ~4.0 to 5.0 |
| Amide-linked Aromatic | -6.0 to -6.8 | -1.0 to -1.8 | ~4.2 to 5.0 |
Note: These are representative energy ranges derived from computational studies on structurally similar molecules. scispace.comnih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. nih.gov
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen.
Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green regions represent neutral or near-zero potential.
In this compound, the MEP surface would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups, as well as the carbonyl oxygen of the amide. These are the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the amide N-H group would exhibit a strong positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bond acceptance.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov A key feature of NBO analysis is its ability to quantify delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.
The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater electron delocalization. dntb.gov.ua For this compound, NBO analysis would be used to investigate:
Intramolecular Charge Transfer: Delocalization of electron density from the lone pairs of oxygen and nitrogen atoms into antibonding orbitals (π*) of the aromatic rings and carbonyl groups.
Hydrogen Bonding: NBO analysis can also characterize the nature of intra- and intermolecular hydrogen bonds, which are crucial for the molecule's crystal packing and biological interactions.
Theoretical Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic data, which can then be used to interpret and validate experimental results.
Theoretical calculations of vibrational frequencies are essential for the assignment of bands in experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net Using DFT, the harmonic vibrational frequencies and their corresponding intensities can be calculated for the optimized molecular structure. ijtsrd.com
Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.netijtsrd.com The Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion of particular bonds or groups. ijtsrd.com
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in this compound (Based on DFT Calculations of Related Molecules)
| Vibrational Mode | Functional Group | Expected Scaled Frequency Range (cm⁻¹) | Description |
| N-H Stretch | Amide (-NH-) | 3300 - 3450 | Stretching of the amide N-H bond. |
| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (broad) | Stretching of the hydroxyl O-H bond, often broadened by hydrogen bonding. |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) rings. |
| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 | Stretching of the carbonyl C=O bond in the carboxyl group. |
| C=O Stretch (Amide I) | Amide (-CONH-) | 1650 - 1690 | Primarily C=O stretching in the amide group. |
| N-H Bend (Amide II) | Amide (-CONH-) | 1510 - 1570 | In-plane bending of the N-H bond coupled with C-N stretching. |
| NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | 1500 - 1560 | Asymmetric stretching of the N-O bonds. esisresearch.org |
| C-C Stretch | Aromatic Ring | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the rings. |
| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | 1330 - 1380 | Symmetric stretching of the N-O bonds. esisresearch.org |
| C-O Stretch | Carboxylic Acid (-COOH) | 1210 - 1320 | Stretching of the C-O single bond. |
| C-N Stretch | Amide/Nitro | 1200 - 1350 | Stretching of the C-N bonds. |
Note: The frequency ranges are based on scaled DFT calculations from studies on substituted nitrobenzoic and aminobenzoic acids. scirp.orgijtsrd.comesisresearch.org
Theoretical Electronic Spectra (UV-Vis) and Excitation Energies
Theoretical electronic spectra are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. These energies are then correlated with absorption wavelengths (λmax) and oscillator strengths, which predict the intensity of the absorption peaks.
For a molecule like this compound, such calculations would likely reveal electronic transitions characteristic of its structure, such as π→π* transitions within the benzene rings and n→π* transitions involving the lone pairs on the oxygen atoms of the nitro and carboxyl groups, and the nitrogen of the amide group. researchgate.netiosrjournals.org These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic properties of a molecule. However, no specific TD-DFT studies detailing the excitation energies for this compound have been found in the reviewed literature.
Predicted NMR Chemical Shifts for Structural Validation
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using quantum chemical calculations, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra. By comparing the predicted chemical shifts to those obtained from experimental NMR analysis of a synthesized compound, researchers can confirm its molecular structure. brad.ac.uk This is a crucial step in chemical characterization.
While experimental NMR data is available for related precursor compounds such as 3-nitrobenzoic acid chemicalbook.comspectrabase.com, specific computational studies presenting the predicted NMR chemical shifts for this compound are not available in the searched scientific literature.
Ab Initio Molecular Dynamics Simulations for Dynamic Behavior
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that models the motion of atoms in a system over time. nih.govcp2k.org Unlike classical molecular dynamics, the forces governing the atomic motions in AIMD are calculated directly from first-principles electronic structure theory at each step of the simulation. This provides a highly accurate description of the molecule's dynamic behavior.
AIMD simulations could be used to investigate the conformational flexibility of the amide bond, the intramolecular hydrogen bonding possibilities, proton transfer dynamics, and the molecule's interaction with solvent molecules in a condensed phase. researchgate.netrsc.orgrsc.org Such studies offer insights beyond static quantum chemical calculations. At present, no published AIMD simulation studies have been identified for this compound.
Thermochemical Property Calculations (e.g., Enthalpy, Gibbs Free Energy, Entropy)
Computational methods are routinely used to calculate the thermochemical properties of molecules. Through frequency calculations on an optimized geometry, key thermodynamic data such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) can be determined. researchgate.net
These values are fundamental for predicting the stability of a compound and the spontaneity and equilibrium of chemical reactions in which it is involved. While experimental and computational thermochemical data exist for many common organic molecules, including precursors like 3-aminobenzoic acid and 3-nitrobenzoic acid chemeo.comnist.govnih.gov, specific calculated thermochemical properties for the final compound, this compound, were not found in the literature search.
Investigation of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of a molecule, which describe its interaction with intense electromagnetic fields, can be effectively investigated through computational chemistry. Key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess a molecule's potential for use in optoelectronic applications. researchgate.net
Molecules with significant NLO response often possess a π-conjugated system linking electron-donor and electron-acceptor groups. The structure of this compound, containing a nitro group (an electron acceptor) and an extended aromatic system, suggests it might exhibit NLO properties. bohrium.comresearchgate.net However, a detailed computational investigation to quantify its hyperpolarizability and other NLO characteristics has not been reported in the available scientific literature.
Reactivity Studies and Derivatization Strategies of 3 3 Nitrobenzoyl Amino Benzoic Acid
Chemical Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. Its transformation is a key step in many synthetic routes involving this compound.
Selective Reduction Reactions to Amine Functionality
The most common transformation of the nitro group is its reduction to an amine. This conversion is a critical step in the synthesis of various derivatives, as the resulting amino group can undergo a wide range of subsequent reactions. The selective reduction of the nitro group in the presence of other reducible functionalities, such as the carboxylic acid and the amide, is a key challenge.
Several methods can be employed for this selective reduction. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a widely used and efficient method. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) can also be effective. The choice of the reducing agent and reaction conditions is crucial to achieve high yields and selectivity.
Table 1: Common Reagents for Selective Nitro Group Reduction
| Reducing Agent | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Highly efficient and clean reaction. |
| SnCl₂·2H₂O | Concentrated HCl, Heat | A classic method, often requires basic workup. |
| Na₂S₂O₄ | Aqueous solution, often with a base | Milder conditions, suitable for sensitive substrates. |
| Fe, NH₄Cl | Ethanol/Water, Reflux | An economical and effective method. |
The resulting 3-[(3-aminobenzoyl)amino]benzoic acid is a valuable intermediate for the synthesis of dyes, polymers, and biologically active molecules.
Nucleophilic Aromatic Substitution Potential
The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr). However, for SNAAr to occur, there typically needs to be a good leaving group positioned ortho or para to the nitro group. In the case of 3-[(3-nitrobenzoyl)amino]benzoic acid, the nitro group is on one aromatic ring and the potential for substitution on that ring depends on the presence of other substituents. Without a suitable leaving group, direct nucleophilic attack on the carbon bearing the nitro group is generally difficult.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is another key functional handle for derivatization, allowing for the introduction of a wide variety of substituents.
Esterification and Amidation Reactions for Diverse Conjugates
The carboxylic acid can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester formation under milder conditions.
Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. This reaction is also commonly mediated by coupling agents to form a stable amide bond. These reactions are fundamental in creating a diverse library of conjugates with varying properties.
Table 2: Examples of Esterification and Amidation Reactions
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Esterification | Alcohol, Coupling Agent (e.g., DCC) | Ester |
| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide |
Salt Formation and Utilization as Precursors for Metal Complexation
The acidic proton of the carboxylic acid can be easily removed by a base to form a carboxylate salt. These salts often exhibit different solubility profiles compared to the parent acid. Furthermore, the carboxylate group can act as a ligand, coordinating to metal ions to form metal complexes. The geometry and properties of these complexes depend on the metal ion and the presence of other coordinating groups within the molecule.
Reactivity of the Amide Linkage
The amide bond in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic or basic conditions through hydrolysis, which would break the molecule into 3-aminobenzoic acid and 3-nitrobenzoic acid. The stability of the amide bond is an important consideration when planning multi-step synthetic sequences.
Hydrolysis and Stability Studies under Various Conditions
The central feature governing the stability of this compound is its secondary amide (benzanilide-type) bond. Amide bonds are known for their significant kinetic stability, which arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group. uomustansiriyah.edu.iq This resonance imparts partial double-bond character to the C-N bond, strengthening it and making the carbonyl carbon less electrophilic compared to other carboxylic acid derivatives like esters or acid chlorides. libretexts.orgopenochem.org
Consequently, this compound is expected to be stable under neutral aqueous conditions at ambient temperature. The hydrolysis of the amide linkage to yield 3-aminobenzoic acid and 3-nitrobenzoic acid is a thermodynamically favorable but kinetically slow process that requires harsh reaction conditions. libretexts.org
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and elevated temperatures, the amide bond can be cleaved. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Saponification using strong bases (e.g., concentrated NaOH or KOH) at high temperatures can also effect hydrolysis. This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the amine as an anion.
Studies on the hydrolysis of various anilides confirm that these reactions generally require forcing conditions. ias.ac.in The presence of both an acidic carboxylic group and a basic (in the Lewis sense) nitro group can further complicate hydrolysis kinetics, potentially influencing the protonation state of the molecule under different pH regimes.
| Condition | Expected Stability | Rationale |
|---|---|---|
| Neutral (pH ~7, Room Temp) | High | The amide bond is kinetically stable due to resonance stabilization. Spontaneous hydrolysis is extremely slow. |
| Strong Acid (e.g., >6M HCl, >100°C) | Low | Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water, facilitating cleavage. |
| Strong Base (e.g., >6M NaOH, >100°C) | Low | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon leads to saponification of the amide bond. |
| Mild Acidic/Basic (pH 4-6 or 8-10) | Moderate to High | Hydrolysis is significantly slower than under strongly acidic or basic conditions and may be negligible without heat. |
N-Alkylation and N-Acylation Reactions for Functionalization
Direct functionalization at the amide nitrogen of this compound through N-alkylation or N-acylation is chemically challenging. The nucleophilicity of the amide nitrogen is substantially reduced because its lone pair of electrons is delocalized into the adjacent carbonyl group as part of the stabilizing resonance structure. openochem.org Therefore, this compound does not readily undergo reactions typical of primary or secondary amines.
Standard alkylating agents, such as alkyl halides, are generally ineffective for the N-alkylation of secondary amides under neutral or basic conditions. While some acid-catalyzed N-alkylation methods exist, they are typically only successful when the alkylating agent can form a highly stabilized carbocation, such as a triphenylmethyl (trityl) or ferrocenylmethyl cation. flvc.org
Modern synthetic chemistry has developed catalytic systems to achieve the N-alkylation of amides, often using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., ruthenium, iridium). researchgate.netorganic-chemistry.org These methods proceed through pathways such as hydrogen borrowing and represent advanced techniques not achievable with classical reagents.
Similarly, N-acylation of an already stable amide is an unfavorable process. It would require converting the amide into a more potent nucleophile, which is difficult without disrupting the amide bond itself. Derivatization of this compound is therefore more likely to occur at other positions, such as the carboxylic acid group (e.g., esterification) or on one of the aromatic rings.
| Reaction Type | Feasibility on Amide Nitrogen | Reasoning |
|---|---|---|
| N-Alkylation (with standard alkyl halides) | Very Low | The amide nitrogen is non-nucleophilic due to resonance delocalization of its lone pair. |
| N-Alkylation (with activated alcohols/catalysts) | Possible | Requires specialized transition-metal catalysts and conditions (e.g., borrowing hydrogen catalysis). |
| N-Acylation (with standard acylating agents) | Very Low | Acylating a stable amide is an energetically unfavorable process. The amide is not sufficiently nucleophilic. |
Coordination Chemistry and Metal Complexes of 3 3 Nitrobenzoyl Amino Benzoic Acid
Ligand Design Principles and Coordination Potential of N-Acyl Aminobenzoic Acids
N-acyl aminobenzoic acids, such as 3-[(3-nitrobenzoyl)amino]benzoic acid, are a class of versatile organic ligands. Their design incorporates several key features that dictate their coordination potential with metal ions. The primary coordinating group is the carboxylate (-COOH) function, which upon deprotonation becomes a negatively charged carboxylate (-COO⁻) group, a strong Lewis base that readily binds to positively charged metal centers. researchgate.net
The coordination potential is enhanced by the presence of an amide linkage (-CONH-). The amide group is typically a weaker coordinating agent than the carboxylate, but its carbonyl oxygen possesses lone pairs of electrons and can act as a neutral donor site. The amide nitrogen is generally not involved in coordination due to the delocalization of its lone pair into the carbonyl group, but coordination through nitrogen can occur under certain conditions, particularly after deprotonation.
The combination of the carboxylate group and the amide carbonyl oxygen opens the possibility for the ligand to act as a bidentate chelating agent, forming a stable ring structure with a metal ion. The relative positions of these groups are crucial; in this compound, the meta substitution pattern would likely favor bridging behavior between two different metal centers rather than chelation to a single metal center, as the formation of a large and potentially strained chelate ring would be required.
Furthermore, the nitro group (-NO₂) can also participate in coordination, although it is a very weak ligand. The oxygen atoms of the nitro group can coordinate to metal ions, particularly to hard Lewis acids like lanthanides. researchgate.net The presence of multiple potential donor sites—carboxylate, amide, and nitro groups—makes N-acyl aminobenzoic acids like the title compound candidates for forming coordination polymers with complex network structures. nih.gov
Synthesis and Characterization of Metal Chelates and Coordination Polymers
The synthesis of metal complexes with N-acyl aminobenzoic acid ligands can generally be achieved through several common methods. The most straightforward approach involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent where both components are soluble. nih.gov Gentle heating or stirring at room temperature is often sufficient to induce the formation of the complex, which may precipitate from the solution.
Hydrothermal or solvothermal synthesis is another powerful technique, particularly for generating crystalline coordination polymers. nih.gov This method involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, which can promote the formation of thermodynamically stable, well-ordered crystalline structures.
The characterization of the resulting complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Coordination through the carboxylate group is indicated by a significant shift in the stretching frequencies of the C=O bond compared to the free ligand. jmchemsci.com Similarly, coordination of the amide oxygen would alter the vibrational frequency of the amide C=O bond.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting in transition metal complexes and can indicate the coordination geometry around the metal center. scirp.org
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the complexes and to ascertain the presence of coordinated or lattice solvent molecules. scirp.org
Elucidation of Binding Modes and Coordination Geometries in Metal Complexes
Based on the functional groups present in this compound, several binding modes can be postulated. The carboxylate group is highly versatile and can adopt various coordination modes, which in turn influences the final structure of the complex.
Potential Coordination Modes of the Carboxylate Group:
| Coordination Mode | Description | Potential Structural Role |
|---|---|---|
| Monodentate | Only one oxygen atom of the carboxylate group binds to a single metal center. | Terminates a coordination chain or occupies a single coordination site. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Forms stable monomeric or oligomeric complexes. |
| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two different metal centers, with the metal ions on the same side of the COO plane. | Forms dinuclear units or one-dimensional chains. |
| Bidentate Bridging (Syn-Anti) | Both oxygen atoms bridge two different metal centers, with the metal ions on opposite sides of the COO plane. | Can lead to the formation of polymeric chains or layers. |
The amide group most commonly coordinates through its carbonyl oxygen atom. The combination of coordination through the carboxylate and the amide oxygen could lead to the ligand acting as a bridging linker, connecting multiple metal centers to build up extended one-, two-, or three-dimensional networks. mdpi.com The specific geometry around the metal center (e.g., octahedral, tetrahedral, square planar) would be determined by the coordination number of the metal ion and the steric and electronic properties of the ligands involved. jmchemsci.com Without experimental data from crystal structures, predicting the exact binding modes and resulting geometries for complexes of this compound remains speculative.
Electronic and Magnetic Properties of Derived Metal Complexes
The electronic and magnetic properties of coordination complexes are fundamentally dependent on the identity of the central metal ion, specifically its number of d-electrons, and the coordination environment imposed by the ligands. youtube.com
Electronic Properties: For transition metal complexes, electronic transitions between d-orbitals often fall in the visible region of the spectrum, giving rise to their characteristic colors. The energy of these transitions is sensitive to the geometry of the complex and the nature of the ligand. Additionally, charge-transfer bands may be observed. gcnayanangal.com In a complex of this compound, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions could occur, potentially involving the π-systems of the aromatic rings and the electron-withdrawing nitro group.
Magnetic Properties: The magnetic properties of a complex are determined by the presence of unpaired electrons. dalalinstitute.com
Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic, meaning they are attracted to an external magnetic field. The strength of this attraction, measured as the magnetic moment, is related to the number of unpaired electrons. gcnayanangal.com High-spin complexes, which maximize the number of unpaired electrons, will exhibit stronger paramagnetism than their low-spin counterparts. youtube.com
Diamagnetism: Complexes where all electrons are paired will be diamagnetic, weakly repelled by a magnetic field. This is expected for complexes with d⁰ or d¹⁰ metal ions (e.g., Zn(II), Cd(II)) or low-spin d⁶ ions (e.g., Co(III)). dalalinstitute.com
In polynuclear complexes or coordination polymers, magnetic exchange coupling can occur between adjacent metal centers, mediated by the bridging ligands. This can lead to either antiferromagnetic (spins align in opposition) or ferromagnetic (spins align parallel) interactions, resulting in magnetic behavior that is dependent on temperature. nih.gov The extended amide-aromatic system of this compound could serve as a pathway for such magnetic interactions.
Exploration of Catalytic Applications within Metal Complex Systems
Metal complexes are widely used as catalysts in a vast range of organic transformations due to their ability to activate substrates and facilitate reactions through various mechanisms. While no specific catalytic applications for complexes of this compound have been reported, the nature of the ligand suggests potential in several areas.
Many coordination polymers possess porous structures, making them candidates for heterogeneous catalysis. mdpi.com The pores can allow for size-selective catalysis, where only substrates that fit within the channels can access the active metal sites. The Lewis acidic metal centers within the complex can catalyze a variety of reactions, such as aldol (B89426) condensations, Michael additions, or oxidation reactions. nih.gov
For instance, complexes of metals known for their redox activity, such as manganese, cobalt, or copper, could potentially catalyze oxidation reactions. nih.gov The presence of both aromatic rings and amide functionalities might also lend the complexes to applications in C-H activation or cross-coupling reactions. However, the development of catalytic systems based on this specific ligand would require significant future research to synthesize the complexes and screen their activity in various chemical transformations. nih.gov
Supramolecular Chemistry and Non Covalent Interactions of 3 3 Nitrobenzoyl Amino Benzoic Acid
Hydrogen Bonding Networks in Crystalline Architectures
The molecular structure of 3-[(3-nitrobenzoyl)amino]benzoic acid, featuring a carboxylic acid group, an amide linkage, and a nitro group, provides multiple sites for hydrogen bonding. These interactions are the primary driving force in the formation of its crystalline architectures. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), the amide group acts as both a donor (N-H) and an acceptor (C=O), and the nitro group serves exclusively as a hydrogen bond acceptor.
In the crystalline state, carboxylic acids commonly form robust, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This strong and highly directional interaction is a predominant feature in the crystal packing of many benzoic acid derivatives. Furthermore, the amide N-H group readily participates in hydrogen bonding with either the amide carbonyl oxygen (N-H···O=C) or the nitro group's oxygen atoms (N-H···O-N). This leads to the formation of one-dimensional chains or tapes. The interplay between the carboxylic acid dimers and the amide-mediated chains results in the assembly of two-dimensional sheets or more complex three-dimensional networks. The specific arrangement is influenced by the stereochemical relationship between the functional groups. In related co-crystal structures, such as those involving aminobenzoic and nitrobenzoic acids, similar N-H···O and O-H···O bonds are crucial in linking molecules into extended ribbon-like structures. nih.govosti.gov
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction | Common Supramolecular Synthon |
|---|---|---|---|
| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | O-H···O | R²₂(8) Dimer |
| Amide (N-H) | Amide (C=O) | N-H···O | C(4) Chain |
| Amide (N-H) | Nitro Group (-NO₂) | N-H···O | Forms inter-chain links |
Pi-Stacking and Other Aromatic Interactions in Self-Assembled Structures
The presence of two aromatic rings in this compound facilitates significant π-stacking interactions, which work in concert with hydrogen bonding to stabilize its self-assembled structures. One ring is part of the 3-nitrobenzoyl moiety, making it electron-deficient due to the electron-withdrawing nature of the nitro group. The other ring, from the aminobenzoic acid portion, is comparatively more electron-rich. This electronic disparity strongly promotes donor-acceptor type π-π stacking interactions.
Self-Assembly Processes and Formation of Supramolecular Aggregates
The formation of supramolecular aggregates by this compound is a hierarchical process driven by the combination of hydrogen bonding and π-stacking. The process likely begins with the formation of the most stable hydrogen-bonded synthons, such as the carboxylic acid R²₂(8) dimer. These primary dimers then serve as building blocks for further assembly.
Through the action of secondary, weaker hydrogen bonds, like the N-H···O interactions involving the amide and nitro groups, these dimers link together to form one-dimensional (1D) chains or tapes. researchgate.net Simultaneously, π-stacking interactions between the aromatic rings of adjacent molecules or chains promote organization in a second dimension, leading to the formation of 2D sheets or lamellar structures. This cooperative action, where directional hydrogen bonds establish the primary structure and less directional π-stacking interactions guide the packing of these structures, is a hallmark of self-assembly in many peptide-based and aromatic systems. acs.org The final morphology of the supramolecular aggregate is a result of the delicate balance between these competing and reinforcing non-covalent forces.
Design Principles for Molecular Hydrogelators and Advanced Soft Materials
Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network of fibers, immobilizing the solvent and creating a gel. The structure of this compound incorporates key features required for a potential LMWG.
The design principles for such hydrogelators often involve a combination of:
Anisotropic Growth: The presence of strong, directional hydrogen bonding (amide N-H···O=C and carboxylic acid O-H···O) promotes one-dimensional growth, leading to the formation of elongated fibers or ribbons.
π-π Interactions: Aromatic stacking helps to reinforce the 1D fibers and encourages their bundling, which is crucial for creating a stable, percolating network capable of entrapping the solvent.
Solvent Compatibility: The molecule must have balanced hydrophobic (aromatic rings) and hydrophilic (carboxylic acid, amide, nitro groups) regions to ensure limited solubility in the solvent (like water), which encourages aggregation rather than dissolution.
The combination of a π-system with multiple hydrogen-bonding moieties in this compound fits this design paradigm. The self-assembly into 1D nanofibers, driven by a combination of amide hydrogen bonding and π-stacking, could lead to the formation of a hydrogel under specific conditions such as a change in pH, which would alter the protonation state of the carboxylic acid group and thus modulate the hydrogen bonding. rsc.org This makes the compound a candidate for the development of advanced soft materials with potential applications in biomedical engineering or materials science.
Advanced Research Applications in Chemical Science Excluding Clinical Outcomes
Building Blocks for Complex Organic Molecules
The structural attributes of 3-[(3-nitrobenzoyl)amino]benzoic acid make it a valuable intermediate in multi-step organic syntheses. The presence of a carboxylic acid group, an amide, and a reducible nitro group provides multiple reaction sites for constructing intricate molecular frameworks.
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound. nih.govunb.ca While this compound does not possess a primary aromatic amino group for direct diazotization, it serves as a potential precursor for more complex polyazo dyes. nih.govrsc.org
The synthetic strategy would involve the chemical reduction of the nitro group on the benzoyl moiety to a primary amine. This transformation would yield a diamine derivative, 3-[(3-aminobenzoyl)amino]benzoic acid, which contains a newly formed reactive site. This new amino group can then undergo diazotization and be coupled with various aromatic substrates to form sophisticated azo dyes with potentially unique color properties and applications. Research has demonstrated the synthesis of novel azo dyes from various nitroaniline precursors, supporting the viability of this approach. researchgate.net The complexity of the resulting molecule, with its multiple aromatic rings and amide linkage, could influence the tinctorial strength, fastness properties, and affinity for different substrates.
Table 1: Potential Synthetic Pathway for Azo Dyes
| Step | Reaction | Intermediate/Product | Potential Application |
|---|---|---|---|
| 1 | Reduction of Nitro Group | 3-[(3-aminobenzoyl)amino]benzoic acid | Creation of a diazotizable amine |
| 2 | Diazotization | Diazonium salt of the intermediate | Reactive species for coupling |
In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. Substituted benzamide (B126) derivatives are recognized as important pharmacophores and are found in a variety of clinically used drugs, including kinase inhibitors for cancer therapy. nih.govnih.gov The compound this compound represents a valuable starting material for the synthesis of libraries of complex molecules aimed at biological screening.
The general structure of this compound provides a robust scaffold that can be systematically modified. For instance, the carboxylic acid can be converted to a variety of esters or amides, while the nitro group can be reduced to an amine and subsequently acylated, alkylated, or used in the formation of heterocyclic rings. This allows for the creation of a diverse set of analogues. Research into kinase inhibitors has shown that subtle modifications to the benzamide structure can significantly impact biological activity. ed.ac.ukmdpi.com Therefore, using this compound as a foundational block allows synthetic chemists to explore the structure-activity relationships of novel compounds by systematically altering its peripheral functional groups.
Modern X-ray contrast agents are predominantly based on tri-iodinated benzoic acid derivatives. nih.goveimj.org These molecules function by absorbing X-rays more strongly than soft tissue, thereby enhancing the visibility of internal structures. The core of these agents is a benzene (B151609) ring made radiopaque by the covalent attachment of three iodine atoms. eimj.org To ensure biocompatibility and appropriate pharmacokinetic properties, various side chains are attached to the benzene ring, often at the 1, 3, and 5 positions.
The compound this compound is a plausible precursor for the synthesis of new investigational contrast agents. The synthetic pathway would involve the electrophilic iodination of the benzoic acid ring at the positions ortho and para to the activating carboxyl and amino-acyl groups (positions 2, 4, and 6). acsgcipr.orgnih.govorganic-chemistry.org Following iodination, the nitro group could be reduced to an amine and further functionalized with hydrophilic groups, such as polyhydroxyalkyl chains, to improve water solubility and reduce toxicity, a common strategy in the design of non-ionic contrast media like Iopamidol. eimj.orggoogle.comgoogle.com
Table 2: Plausible Synthetic Route to a Tri-iodinated Contrast Agent Precursor
| Step | Reaction Type | Starting Material | Key Transformation | Resulting Structure |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | This compound | Iodination at positions 2, 4, 6 | 2,4,6-triiodo-3-[(3-nitrobenzoyl)amino]benzoic acid |
| 2 | Reduction | Product from Step 1 | Conversion of NO₂ to NH₂ | 2,4,6-triiodo-3-[(3-aminobenzoyl)amino]benzoic acid |
Functional Materials Development
The incorporation of specific molecular units into larger material systems is a key strategy for creating functional materials with tailored properties. The electronic and structural features of this compound make it a candidate for integration into polymers and other materials for specialized applications.
The degradation of polymers at high temperatures is a significant issue during processing and in demanding applications. Heat stabilizers are additives that are incorporated into polymers to prevent this degradation. chembroad.com Aromatic amines and other nitrogen-containing compounds are known to function as thermal stabilizers, particularly for polyamides. google.com The mechanism of stabilization often involves the trapping of radical species that propagate degradation reactions.
Nitroaromatic compounds have also been studied for their thermal stability characteristics and their potential role in stabilization. dtic.milnih.gov The presence of both amide and nitroaromatic functionalities within this compound suggests its potential as a component in the design of novel thermal stabilizers. It could be incorporated into a polymer backbone or used as an additive. Its aromatic nature could contribute to char formation, a process that can protect the underlying polymer from further heat exposure, while the amide and nitro groups could participate in radical scavenging or other stabilizing chemical reactions. While many existing stabilizers are based on hindered amines or phenolic compounds, research into new stabilizing agents is ongoing, particularly for high-performance polymers used in automotive and electronic applications. googleapis.comgoogleapis.com
Materials that interact with light or change their properties in response to external stimuli are at the forefront of materials science research. The molecular structure of this compound contains both an electron-donating (aminobenzoyl) and an electron-withdrawing (nitrobenzoyl) moiety, linked together. This donor-acceptor architecture can facilitate intramolecular charge transfer (ICT), a phenomenon that is often responsible for interesting photophysical properties, such as fluorescence and non-linear optical behavior. researchgate.netscienceopen.com
Derivatives of benzoic acid have been investigated as luminescent materials. nih.gov Furthermore, organic compounds with donor-acceptor structures are key components in the design of thermochromic (color change with temperature) and photochromic (color change with light) materials. google.commedcraveonline.comolikrom.com The integration of this compound, or derivatives thereof, into polymer chains or as dopants in a host matrix could lead to new materials with responsive optical properties. For example, changes in the local environment, such as temperature or solvent polarity, could alter the degree of ICT and thus modulate the material's color or fluorescence emission.
Mechanistic Studies in Biological Systems (focused on molecular interactions, not therapeutic efficacy)
The compound this compound and its derivatives are subjects of significant interest in advanced chemical science research, particularly in the exploration of molecular interactions within biological systems. These studies focus on elucidating the fundamental mechanisms of action rather than evaluating therapeutic outcomes.
Probes for Enzyme Inhibition Mechanisms
While derivatives of aminobenzoic acid have been investigated for their potential as enzyme inhibitors, specific studies detailing the use of this compound as a molecular probe to elucidate enzyme inhibition mechanisms are not extensively documented in publicly available research. The general class of aminobenzoic acid derivatives has been explored for activities such as cholinesterase inhibition. For instance, various aminobenzoic acid derivatives have demonstrated inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies, however, typically focus on the inhibitory potency of a series of compounds rather than using a specific molecule like this compound to probe the kinetic and molecular details of the enzyme's mechanism of inhibition. The development of molecular probes for enzyme recognition often involves designing molecules that undergo a specific, detectable change upon interaction with the enzyme, a role for which this compound has not been prominently featured.
Ligand-Target Interactions in Drug Discovery Research (e.g., integrin antagonism at a molecular level)
In the realm of drug discovery, understanding the molecular interactions between a ligand and its target is paramount. Derivatives of 3-aminobenzoic acid have been incorporated into synthetic peptides to study and modulate the function of integrins, which are cell adhesion receptors implicated in various physiological and pathological processes. For example, peptides containing 3-aminobenzoic acid (MABA) have been synthesized to act as antagonists of α1β1 integrin. These studies utilize molecular modeling and binding assays to investigate how the inclusion of MABA influences the conformation of the peptide and its binding to the integrin receptor. The aim is to elucidate the structure-activity relationship and the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the ligand's affinity and specificity for the integrin. While these studies provide a framework for understanding how aminobenzoic acid derivatives can be used to probe ligand-target interactions, specific research focusing on this compound as a standalone ligand for studying integrin antagonism at a molecular level is less common.
Incorporation as Non-Canonical Amino Acids in Cell-Free Protein Synthesis and Biosynthetic Pathway Exploration
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology to introduce novel functionalities. This is often achieved through the use of cell-free protein synthesis (CFPS) systems, which offer an open environment for manipulating the translational machinery. While a wide array of ncAAs with diverse chemical groups have been successfully incorporated into proteins, there is no specific mention in the reviewed literature of this compound being utilized for this purpose. The process of incorporating an ncAA requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and its corresponding codon but is not recognized by the endogenous cellular machinery. The development of such a system is specific to the chemical structure of the ncAA. The existing literature on ncAA incorporation focuses on a variety of other unnatural amino acids to probe protein structure and function, but does not include this compound within the scope of these studies.
Sensor Development Research (e.g., chemosensors based on molecular recognition or spectroscopic changes)
Derivatives of aminobenzoic acid have found application in the development of chemosensors. For instance, poly(3-aminobenzoic acid) has been used to create a molecularly imprinted polymer for the electrochemical sensing of Vitamin B6. This type of sensor relies on the specific molecular recognition between the polymer matrix and the target analyte. Additionally, the spectroscopic properties of aminobenzoic acid derivatives can be exploited for sensing applications. Changes in the absorption or fluorescence spectra of these compounds upon interaction with an analyte can form the basis of a sensor. For example, the interaction between p-aminobenzoic acid and norfloxacin (B1679917) has been studied using fluorescence resonance energy transfer (FRET), demonstrating the potential for sensing applications. However, specific research detailing the development of chemosensors based on the molecular recognition or spectroscopic changes of this compound is not prominently available. The design of such a sensor would depend on how the nitrobenzoyl group influences the molecule's ability to selectively bind to a target and how that binding event would be transduced into a measurable signal.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
Future research will likely focus on the development of innovative and environmentally benign methods for synthesizing derivatives of 3-[(3-nitrobenzoyl)amino]benzoic acid. A primary objective is to move beyond traditional batch processing, which can be inefficient and generate significant waste, towards more sustainable approaches.
Key research avenues include:
Continuous-Flow Microreactors: Implementing continuous-flow systems for the nitration and subsequent amidation reactions can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.net This technology minimizes solvent usage and energy consumption compared to conventional methods.
Biocatalysis: Employing enzymes or whole-cell systems to catalyze key synthetic steps offers a green alternative to harsh chemical reagents. For instance, engineered enzymes could be used for selective acylation or for the reduction of the nitro group under mild conditions, a common step in creating diverse derivatives. oup.com
Novel Catalytic Systems: The exploration of advanced catalytic materials, such as bimetallic nanoparticles or metal-organic frameworks (MOFs), could lead to more efficient and selective syntheses. researchgate.net For example, developing catalysts for the direct C-H activation of the aromatic rings would enable the introduction of new functional groups without the need for pre-functionalized starting materials.
Biomass-Derived Reagents: Investigating the use of reducing agents derived from biomass, such as γ-terpinene, to replace traditional, often toxic, reagents presents a promising strategy for enhancing the sustainability of synthetic processes. innoget.com
These sustainable methodologies aim to produce a library of derivatives with varied electronic and steric properties, which can then be screened for a wide range of applications.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Potential Application for Derivatives |
|---|---|---|
| Continuous-Flow Synthesis | Enhanced safety, scalability, and efficiency; reduced waste. researchgate.net | High-throughput synthesis of a diverse library of amide derivatives. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Chiral synthesis and selective functional group transformations. |
| Advanced Catalysis | Improved reaction rates and selectivity; potential for novel transformations. researchgate.net | Direct functionalization of the aromatic rings to introduce new substituents. |
| Biomass-Derived Reagents | Use of renewable resources; reduced toxicity of by-products. innoget.com | Greener reduction of the nitro group to an amine, a key synthetic intermediate. |
Development of Advanced Spectroscopic Probes and Imaging Agents utilizing the Nitrobenzoyl Motif
The nitrobenzoyl group is a well-established component in the design of fluorescent probes and imaging agents due to its distinct electron-withdrawing properties. nih.gov The structure of this compound can be systematically modified to create sophisticated tools for biological imaging and sensing.
Future opportunities in this area include:
Turn-On Fluorescent Probes: The nitro group often acts as a fluorescence quencher. Derivatives can be designed where the reduction of the nitro group by specific enzymes, such as nitroreductases that are overexpressed in hypoxic tumor environments, leads to a "turn-on" fluorescent signal. researchgate.net This would allow for targeted imaging of cancer cells.
Multimodal Imaging Agents: By chelating paramagnetic metal ions (e.g., Gadolinium) to the carboxylic acid group or other introduced chelating moieties, it is possible to create dual-modality probes for both fluorescence imaging and Magnetic Resonance Imaging (MRI). nih.govmdpi.com This would provide complementary anatomical and functional information.
Probes for Specific Analytes: The core structure can be functionalized with recognition elements for specific ions, small molecules, or biomacromolecules. The binding event would induce a change in the photophysical properties of the molecule, enabling the detection of the target analyte. acs.org The nitrobenzoxadiazole (NBD) scaffold, a related nitroaromatic structure, has been successfully used for this purpose. nih.gov
The development of such probes would be greatly aided by computational modeling to predict the photophysical properties of new derivatives before their synthesis.
Table 2: Potential Imaging Applications
| Probe Type | Design Strategy | Target |
|---|---|---|
| Hypoxia-Activated Probe | Incorporating a fluorophore whose emission is quenched by the nitro group. | Nitroreductase enzymes in tumor microenvironments. researchgate.net |
| Multimodal Imaging Agent | Attaching a metal-chelating group to the core structure. | Anatomical and cellular imaging via MRI and fluorescence microscopy. nih.govmdpi.com |
| Analyte-Specific Sensor | Functionalizing with a specific binding moiety that alters fluorescence upon interaction. | Biologically relevant ions or molecules. acs.org |
Rational Design of New Functional Materials with Tailored Properties
The rigid, aromatic structure of this compound makes it an excellent candidate for incorporation into novel functional materials. Through rational design, its derivatives can be used as building blocks for polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with specific, pre-determined properties.
Key areas for future exploration are:
High-Performance Polymers: Polymerization of derivatives, for instance through the carboxylic acid and an introduced amine group, could lead to the formation of polyamides with high thermal stability and specific optical properties conferred by the nitrobenzoyl motif.
Luminescent MOFs: The carboxylic acid group is ideal for coordinating with metal ions to form MOFs. By choosing appropriate metal clusters and functionalizing the aromatic rings of the ligand, it is possible to create porous materials with tailored luminescent properties for applications in chemical sensing or catalysis.
Non-linear Optical (NLO) Materials: The presence of both electron-donating (amide) and electron-withdrawing (nitro) groups creates a "push-pull" system, which is a common feature in molecules with NLO properties. nih.gov By systematically modifying the structure, new materials for applications in optoelectronics could be developed.
Drug Delivery Systems: The ability of the nitrobenzoyl group to be part of "molecular umbrellas" or other carrier systems can be exploited. nih.gov Materials could be designed for the controlled release of therapeutic agents, potentially triggered by the enzymatic reduction of the nitro group in a specific biological environment.
Computational studies will be crucial in predicting the bulk properties of materials based on the molecular structure of the constituent monomers, guiding synthetic efforts. chula.ac.th
Elucidation of Complex Biological Mechanisms at a Detailed Molecular Level
Derivatives of this compound can serve as powerful chemical tools to investigate complex biological processes. The bioreduction of the nitro group is a central mechanism of action for many nitroaromatic compounds, and understanding this process in detail is of great interest. scielo.brresearchgate.net
Future research directions include:
Mapping Protein-Ligand Interactions: By synthesizing derivatives with photo-activatable cross-linking groups, it is possible to identify the specific proteins that interact with the compound inside a cell. This can help to elucidate its mechanism of action or identify off-target effects.
Probing Enzyme Activity: As mentioned, the compound can be used to design substrates for nitroreductase enzymes. This can aid in studying the activity of these enzymes in different cellular contexts and their role in disease. oup.com
Investigating DNA Adduct Formation: Some reduced nitroaromatic compounds can form adducts with DNA, which is a source of their mutagenicity. nih.gov Systematically designed derivatives could be used to study the structural and electronic factors that influence this process, providing insights into the mechanisms of chemical carcinogenesis. researchgate.net
Antimicrobial Mechanism Studies: Some nitroaromatic compounds possess antimicrobial activity. nih.gov Derivatives could be synthesized to probe the specific bacterial pathways that are inhibited, potentially leading to the development of new antibiotics.
These studies would combine synthetic chemistry with advanced techniques in molecular biology and proteomics to provide a detailed picture of how these molecules function at a molecular level.
Q & A
Q. What are the most reliable synthetic routes for 3-[(3-nitrobenzoyl)amino]benzoic acid, and how can reaction parameters be optimized?
Methodological Answer: The synthesis typically involves coupling 3-nitrobenzoyl chloride with 3-aminobenzoic acid under anhydrous conditions. A two-step approach is recommended:
Activation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to activate the carboxylic acid group of 3-nitrobenzoyl chloride.
Coupling : React the activated intermediate with 3-aminobenzoic acid in polar aprotic solvents (e.g., DMF or DMSO) at 0–4°C for 12–24 hours.
Optimization Tips :
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should discrepancies in spectral data be addressed?
Methodological Answer:
- 1H/13C NMR : Key peaks include the aromatic protons (δ 7.1–8.2 ppm) and the amide NH (δ ~10.5 ppm). For 13C NMR, expect signals for the carbonyl groups (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 317.06).
Resolving Discrepancies : - If NMR signals overlap, use deuterated DMSO for better resolution or 2D techniques (e.g., COSY, HSQC).
- Cross-validate with computational methods (e.g., DFT calculations for predicted shifts).
Reference : and provide NMR benchmarks for structurally related compounds .
Q. How does the solubility profile of this compound influence purification and formulation?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, DMF) and weakly in ethanol.
- Purification Strategy : Use solvent mixtures like ethanol/water for recrystallization to remove unreacted precursors.
- Handling : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond.
Reference : Safety protocols for nitroaromatic compounds in recommend avoiding prolonged exposure to moisture .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to analyze electron density around the amide and nitro groups.
- Reactivity Predictions : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect enhances the acyl group’s susceptibility to nucleophilic attack.
- Validation : Compare computed transition states with experimental kinetics (e.g., Hammett plots).
Reference : and highlight computational strategies for analogous nitroaromatic systems .
Q. How can thermal analysis techniques resolve stability contradictions under varying atmospheric conditions?
Methodological Answer:
- DSC/TGA : Perform under nitrogen vs. oxygen atmospheres to assess decomposition pathways. Expect a melting point ~225–228°C (similar to triazine derivatives in ) .
- Degradation Analysis : Isolate decomposition products via HPLC-MS and correlate with TGA mass loss profiles.
Key Insight : The nitro group may catalyze oxidative degradation at elevated temperatures (>250°C).
Q. What strategies reconcile conflicting data between experimental and theoretical NMR chemical shifts?
Methodological Answer:
- Solvent Effects : Repeat NMR in deuterated methanol or DMSO to assess solvent-induced shifts.
- Dynamic Effects : Use variable-temperature NMR to probe conformational exchange broadening.
- Computational Validation : Employ software like ACD/Labs or ChemDraw to simulate shifts under identical experimental conditions.
Case Study : reports δ 10.49 ppm for the amide NH, which may shift upfield in proton-accepting solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
